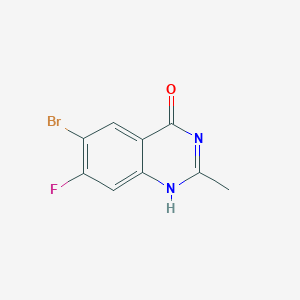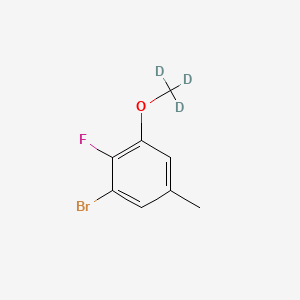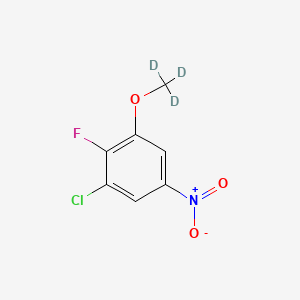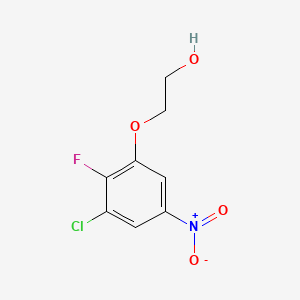
2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by the presence of chloro, fluoro, and nitro groups attached to a phenoxyethanol backbone, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol typically involves multiple steps. One common method involves the reaction of 3-chloro-2-fluoro-5-nitrophenol with ethylene oxide in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as chloro and nitro makes the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Scientific Research Applications
2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as chloro and nitro enhances its reactivity, allowing it to interact with various biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol can be compared with similar compounds such as:
2-Chloro-4-fluoro-5-nitrobenzotrichloride: This compound also contains chloro, fluoro, and nitro groups but differs in its overall structure and reactivity.
2-Chloro-5-fluoronitrobenzene: Similar in structure but lacks the ethoxy group, leading to different chemical properties and applications.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains additional chloro groups and a carboxylic acid functional group, which significantly alters its reactivity and applications.
Properties
IUPAC Name |
2-(3-chloro-2-fluoro-5-nitrophenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO4/c9-6-3-5(11(13)14)4-7(8(6)10)15-2-1-12/h3-4,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZPYUJHTCQBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OCCO)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
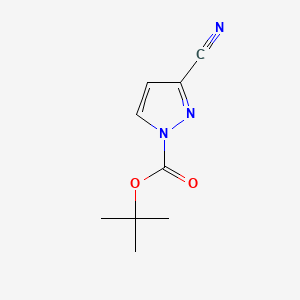

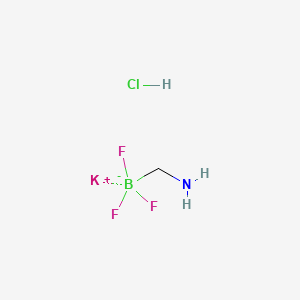
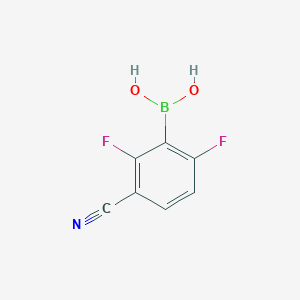
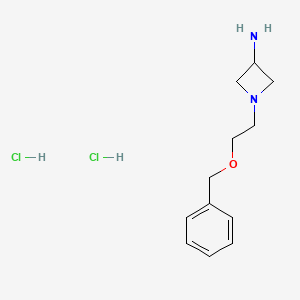
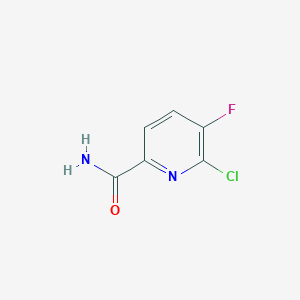
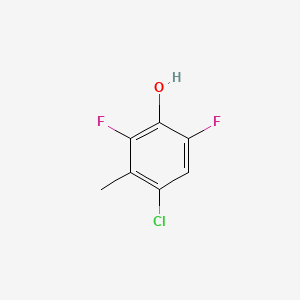
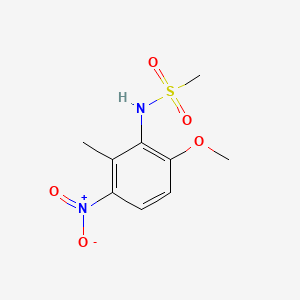
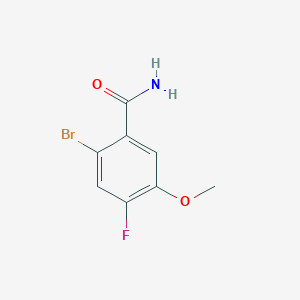
![5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8207714.png)
![tert-Butyl 4-[(5-amino-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B8207715.png)
